4-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide
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Overview
Description
4-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide is a chemical compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its complex structure, which includes a benzamide core and a propanoylamino group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimized multi-step synthesis processes to ensure high yield and purity. The use of environmentally friendly solvents and reagents is often preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide include other benzamide derivatives and sulfonamide-containing compounds. These compounds share structural similarities and may exhibit comparable biological or chemical properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which can confer distinct reactivity and specificity in its applications. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[3-[4-(propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-13(2)22-27(25,26)17-10-3-14(4-11-17)5-12-18(23)21-16-8-6-15(7-9-16)19(20)24/h3-4,6-11,13,22H,5,12H2,1-2H3,(H2,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFIRKUJUYPEMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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